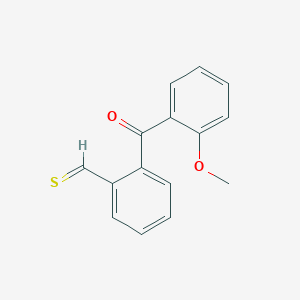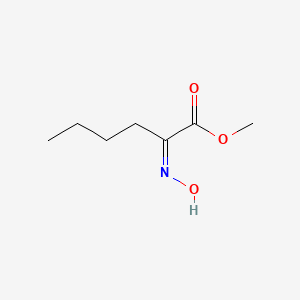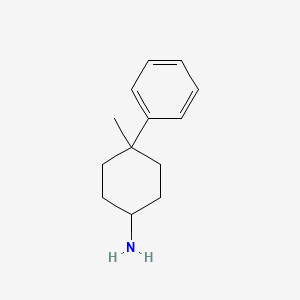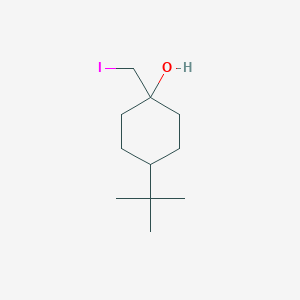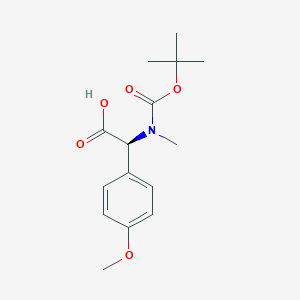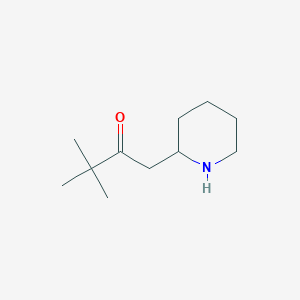
3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one is an organic compound with a unique structure that includes a piperidine ring and a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one typically involves the reaction of piperidine with a suitable precursor such as 3,3-dimethylbutan-2-one. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization would be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The compound may also participate in enzyme-catalyzed reactions, affecting metabolic pathways. Detailed studies on its binding affinity and interaction with proteins are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Similar structure but with a pyridine ring instead of piperidine.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a triazole ring, showing different reactivity and applications.
Uniqueness
3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
3,3-dimethyl-1-piperidin-2-ylbutan-2-one |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
CNDZKIDLFQJMCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
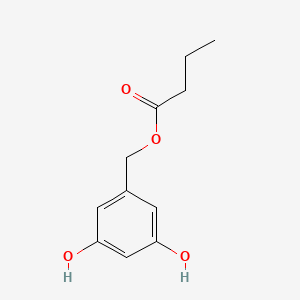

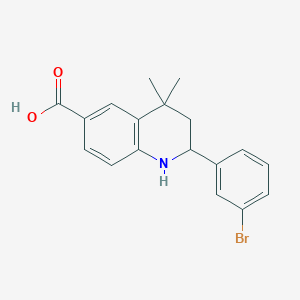
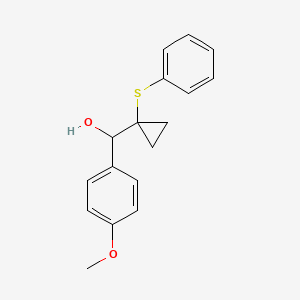
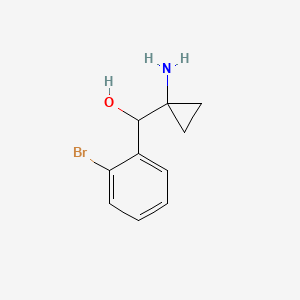
![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
